![molecular formula C15H15F3N8 B3012080 N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 2034517-49-0](/img/structure/B3012080.png)

N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

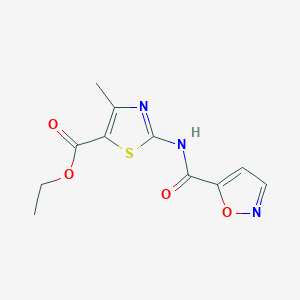

The synthesis of triazolo-pyrimidine derivatives, which are closely related to the compound , involves several steps. In one study, novel [1,2,4]-triazolo-[1,5-a]pyrimidine derivatives were prepared through oxidative cyclization of N-benzylidene-N'-pyrimidin-2-yl hydrazine precursors, followed by a Dimroth rearrangement. This process was further studied using DFT calculations to predict NMR chemical shifts, which were confirmed by experimental data . Another synthesis approach involved the reaction of C-(4-methyl-2-phenyl)thiazol-5-oyl-N-phenyl-hydrazonoyl bromide with different pyrimidine-2-thiones to produce various pyrimidine derivatives, including triazolo[4,3-a]pyrimidine derivatives, which were then confirmed by elemental and spectral analysis .

Molecular Structure Analysis

The molecular structure of triazolo-pyrimidine derivatives can be complex, with various substituents affecting the overall stability and reactivity. Theoretical studies have shown that [1,2,4]-triazolo-[1,5-a]pyrimidines are more stable than their [4,3-a] counterparts . In another case, the crystal structure of a triazolo[1,5-a]pyrimidin-2-amine derivative was determined, revealing that molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, which are then packed into layers by π-stacking interactions between the aromatic systems of neighboring molecules .

Chemical Reactions Analysis

The reactivity of triazolo-pyrimidine derivatives can lead to unexpected products. For instance, the reaction of 6-bromo-[1,2,4]-triazolo-[4,3-a]pyrimidines with aliphatic amines under microwave irradiation resulted in the formation of 5-amino compounds through an ANRORC-type mechanism . This highlights the potential for novel reactions and pathways when synthesizing related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo-pyrimidine derivatives are characterized by their NMR and HRMS data, which provide insights into their stability and potential biological activity. For example, the antimicrobial activity of certain pyrimidine derivatives was screened, indicating the potential for these compounds to serve as pharmaceutical agents . The crystal structure analysis also contributes to understanding the physical properties, such as the potential for forming stable crystal lattices through hydrogen bonding and π-stacking interactions .

科学的研究の応用

Synthetic Methodologies and Applications

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]Pyridines : A novel strategy for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines has been developed, utilizing phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This method allows for the construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton through direct oxidative N-N bond formation, featuring short reaction times and high yields, indicating potential pathways for creating related compounds (Zheng et al., 2014).

Catalyzed Synthesis of Pyrrolo[3,2-e][1,2,4]Triazolo[1,5-c]Pyrimidines : The synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines has been described, catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP). This process highlights the versatility of synthetic approaches to constructing complex heterocyclic systems, which could be applicable to the synthesis of the queried compound (Khashi et al., 2015).

Antitumor and Antimicrobial Activities : Enaminones have been used as building blocks for synthesizing substituted pyrazoles, demonstrating antitumor and antimicrobial activities. This suggests potential research applications of N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine in exploring novel therapeutic agents (Riyadh, 2011).

Cardiovascular Agent Development : Research into 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems has shown promising cardiovascular effects, including coronary vasodilation and antihypertensive activities. These findings may inform future studies on related compounds for cardiovascular disease treatment (Sato et al., 1980).

Fungicidal and Herbicidal Activities : Some derivatives related to the structure of interest have demonstrated significant fungicidal and herbicidal activities, indicating potential applications in agricultural research and development for new pesticides or herbicides (Moran, 2003).

作用機序

将来の方向性

特性

IUPAC Name |

N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N8/c16-15(17,18)10-7-11(21-9-20-10)19-8-14-23-22-12-3-4-13(24-26(12)14)25-5-1-2-6-25/h3-4,7,9H,1-2,5-6,8H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVWQMYPNQEUBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN3C(=NN=C3CNC4=NC=NC(=C4)C(F)(F)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3011999.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3012008.png)

![N-(2,6-Difluorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3012010.png)

![3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3012012.png)

![2-(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3012014.png)

![N-(3-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3012016.png)